2-Methyl-5-nitroquinoline
Overview
Description
2-Methyl-5-nitroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a methyl group at the second position and a nitro group at the fifth position of the quinoline ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Classical Methods:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
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Modern Methods:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.
Solvent-Free Conditions: Reactions are carried out without solvents, making the process more environmentally friendly.
Ionic Liquids: These are used as solvents and catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods:
- Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum, Raney nickel.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine:
- Explored for its potential as an anticancer agent.
- Investigated for its use in the treatment of infectious diseases.
Industry:
- Used in the production of dyes and pigments.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors.
- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the nitro group, making it less reactive.
5-Nitroquinoline: Lacks the methyl group, affecting its physical and chemical properties.
8-Nitroquinoline: The nitro group is positioned differently, leading to different reactivity and applications.
Uniqueness:
- The presence of both a methyl group and a nitro group in 2-Methyl-5-nitroquinoline imparts unique chemical properties, making it a versatile compound for various applications.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-5-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHADKRGUJCHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304032 | |
Record name | 2-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-94-3 | |
Record name | 23877-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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